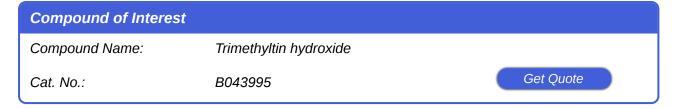


Trimethyltin Hydroxide: A Comprehensive Safety and Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information, detailed experimental protocols, and insights into the toxicological mechanisms of **trimethyltin hydroxide**. The following sections summarize key data from Safety Data Sheets (SDS), outline methodologies from published research, and visualize complex biological pathways and experimental workflows. This document is intended to ensure safe handling and inform the design of future research involving this hazardous compound.

Section 1: Chemical and Physical Properties

Trimethyltin hydroxide is a white, crystalline solid with a pungent odor. It is soluble in water and many organic solvents.[1][2] Key physical and chemical properties are summarized below.



Property	Value	Reference(s)
CAS Number	56-24-6	[3]
Molecular Formula	C ₃ H ₁₀ OSn	[3]
Molecular Weight	180.82 g/mol	[3]
Melting Point	114-119 °C (237.2-246.2 °F)	[3][4]
Boiling Point	80 °C (176 °F) (sublimes)	[5]
Flash Point	26 °C (78.8 °F)	[2]
Appearance	White crystalline powder	[1][4]
Solubility	Soluble in water	[1][2]
Stability	Air sensitive; stable under recommended storage conditions.	[4][6]

Section 2: Hazard Identification and Classification

Trimethyltin hydroxide is classified as a highly toxic substance. It is fatal if swallowed, in contact with skin, or if inhaled.[4][7] It is also very toxic to aquatic life with long-lasting effects. [4][7]



Hazard Class	Category	GHS Hazard Statement(s)	Reference(s)
Acute Toxicity, Oral	2	H300: Fatal if swallowed	[3][4]
Acute Toxicity, Dermal	1	H310: Fatal in contact with skin	[3][4]
Acute Toxicity, Inhalation	2	H330: Fatal if inhaled	[3][4]
Hazardous to the Aquatic Environment, Acute	1	H400: Very toxic to aquatic life	[8]
Hazardous to the Aquatic Environment, Chronic	1	H410: Very toxic to aquatic life with long lasting effects	[8]

Section 3: Exposure Controls and Personal Protection

Due to its high toxicity, stringent safety measures must be implemented when handling **trimethyltin hydroxide**.

Exposure Limit	Agency	Value	Reference(s)
ACGIH TLV-TWA	ACGIH	0.1 mg/m³ (as Sn)	[9]
ACGIH TLV-STEL	ACGIH	0.2 mg/m³ (as Sn)	[9]
OSHA PEL-TWA	OSHA	0.1 mg/m³ (as Sn)	[9]
NIOSH IDLH	NIOSH	25 mg/m³ (as Sn)	[4]

Engineering Controls: Work should be conducted in a properly functioning chemical fume hood.

[7] Eyewash stations and safety showers must be readily available.[4]



Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[3]
- Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[7]
- Respiratory Protection: If exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.[6]

Section 4: Toxicological Information and Mechanistic Pathways

Trimethyltin hydroxide is a potent neurotoxin that selectively damages neurons, particularly in the hippocampus.[3][10] Its toxicity is mediated through several interconnected signaling pathways, primarily involving oxidative stress, apoptosis, and the activation of mitogenactivated protein kinases (MAPKs).

Oxidative Stress and Apoptosis

Trimethyltin exposure leads to the excessive generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which induces oxidative stress.[4][11] This oxidative stress is a key initiator of apoptotic cell death.[4][12] The apoptotic cascade involves the upregulation of pro-apoptotic proteins like Bax and the release of cytochrome c from the mitochondria, leading to the activation of caspases (e.g., caspase-3 and caspase-9) that execute cell death.[1][7][12]



Click to download full resolution via product page

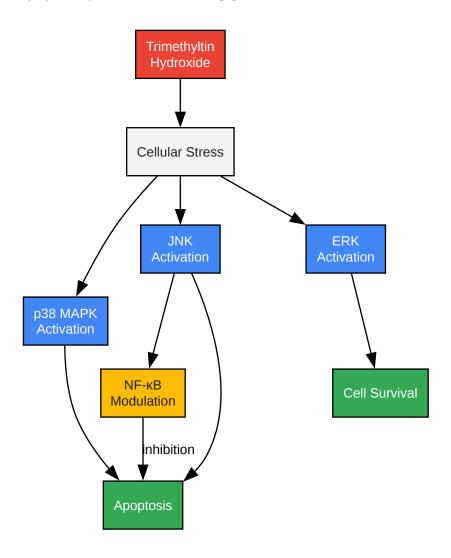
Caption: Trimethyltin-induced oxidative stress leading to apoptosis.

MAP Kinase Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling pathways, including p38, JNK, and ERK, are crucial in mediating the cellular response to trimethyltin-induced stress.[2][13]



Activation of p38 and JNK is linked to the induction of apoptosis.[12][13] There is also evidence of cross-talk between the MAPK and NF-kB signaling pathways, which regulates the expression of anti-apoptotic proteins like Bcl-2.[2]



Click to download full resolution via product page

Caption: Role of MAPK signaling in trimethyltin-induced cellular responses.

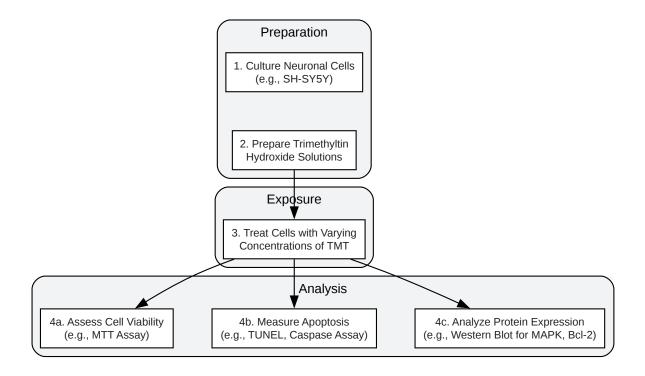
Section 5: Experimental Protocols

The following are generalized protocols based on methodologies reported in the scientific literature for studying the neurotoxicity of **trimethyltin hydroxide**.

In Vitro Neurotoxicity Assay in Neuronal Cell Lines



This protocol describes a typical workflow for assessing the neurotoxic effects of **trimethyltin hydroxide** on a neuronal cell line, such as SH-SY5Y or PC12 cells.



Click to download full resolution via product page

Caption: A generalized workflow for in vitro neurotoxicity studies.

Methodology:

- Cell Culture: Neuronal cells (e.g., SH-SY5Y) are cultured in appropriate media and conditions until they reach a suitable confluency for experimentation.
- Preparation of Test Compound: A stock solution of trimethyltin hydroxide is prepared in a suitable solvent (e.g., sterile water or DMSO) and then serially diluted to the desired final concentrations in the cell culture medium.
- Treatment: The culture medium is replaced with the medium containing different concentrations of trimethyltin hydroxide. A vehicle control (medium with solvent only) is



also included. Cells are incubated for a specified period (e.g., 24, 48 hours).

- Endpoint Analysis:
 - Cell Viability: Assessed using methods like the MTT assay, which measures metabolic activity.
 - Apoptosis: Detected and quantified using techniques such as the TUNEL assay (for DNA fragmentation) or caspase activity assays.
 - Protein Expression: Changes in the levels and activation states of key proteins in signaling pathways (e.g., p-p38, cleaved caspase-3) are analyzed by Western blotting.

In Vivo Neurobehavioral Assessment in Rodent Models

This protocol outlines a general procedure for evaluating the neurobehavioral effects of **trimethyltin hydroxide** in rats or mice.

Methodology:

- Animal Acclimation and Grouping: Adult male rodents (e.g., C57BL/6 mice) are acclimated to the laboratory conditions.[9] Animals are then randomly assigned to control and treatment groups.
- Dosing: **Trimethyltin hydroxide** is dissolved in a suitable vehicle (e.g., saline) and administered via a single intraperitoneal injection at various doses (e.g., 0.3, 1, 3 mg/kg).[9] The control group receives the vehicle only.
- Behavioral Testing: At specific time points post-injection (e.g., 3, 27, 51 hours), animals are subjected to behavioral tests.[9] A common test is the Y-maze to assess spatial recognition memory and cognitive function.[14]
- Tissue Collection and Analysis: Following the behavioral assessments, animals are euthanized, and brain tissue (particularly the hippocampus) is collected.
- Histopathological and Biochemical Analysis:
 - Histology: Brain sections are examined for neuronal damage and loss.



 Biochemical Assays: Brain homogenates are used to measure markers of oxidative stress (e.g., ROS, MDA), inflammation (e.g., TNF-α, IL-6), and apoptosis (e.g., Bax, Bcl-2 expression).[14]

Section 6: First Aid and Emergency Procedures

Immediate medical attention is required in case of any exposure.

Exposure Route	First Aid Measures	Reference(s)
Inhalation	Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor/physician.	[3][6]
Skin Contact	Immediately wash off with plenty of soap and water. Remove all contaminated clothing. Immediately call a POISON CENTER or doctor/physician.	[3][6]
Eye Contact	Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Call a physician immediately.	[3][6]
Ingestion	Do NOT induce vomiting. Rinse mouth. Immediately call a POISON CENTER or doctor/physician.	[3][4]

Section 7: Handling, Storage, and Disposal



Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[7] Avoid creating dust.[6] Keep away from heat, sparks, and open flames.[3] Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[6] Store locked up.[6] Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

This guide is intended for informational purposes for trained professionals. Always refer to the specific Safety Data Sheet provided by the supplier before handling **trimethyltin hydroxide** and adhere to all institutional safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Apoptosis induced by trimethyltin chloride in human neuroblastoma cells SY5Y is regulated by a balance and cross-talk between NF-kB and MAPKs signaling pathways PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trimethyltin Hydroxide | Research Grade | RUO [benchchem.com]
- 4. Trimethyltin-induced apoptosis is associated with upregulation of inducible nitric oxide synthase and Bax in a hippocampal cell line PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of acute neurotoxic effects of trimethyltin using neuronal networks cultured on microelectrode arrays PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of trimethyltin (TMT) on glial and neuronal cells in aggregate cultures: dependence on the developmental stage PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptotic and necrotic action mechanisms of trimethyltin in human hepatoma G2 (HepG2) cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurotoxic effects of trimethyltin and triethyltin on human fetal neuron and astrocyte cultures: a comparative study with rat neuronal cultures and human cell lines PubMed [pubmed.ncbi.nlm.nih.gov]



- 9. Behavioral effects of trimethyltin in two strains of mice. II. Multiple fixed ratio, fixed interval
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical, functional and morphological indicators of neurotoxicity: effects of acute administration of trimethyltin to the developing rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buy Trimethyltin hydroxide | 56-24-6 [smolecule.com]
- 12. The neurotoxicant trimethyltin induces apoptosis via caspase activation, p38 protein kinase, and oxidative stress in PC12 cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trimethyltin-Induced Microglial Activation via NADPH Oxidase and MAPKs Pathway in BV-2 Microglial Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic Effects of Hydrogen Gas Inhalation on Trimethyltin-Induced Neurotoxicity and Cognitive Impairment in the C57BL/6 Mice Model PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Trimethyltin Hydroxide: A Comprehensive Safety and Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043995#trimethyltin-hydroxide-safety-data-sheet-sds-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.